Carpipramine
Description
Historical Trajectories in Psychopharmacology and Medicinal Chemistry
The mid-20th century marked a revolution in psychopharmacology, characterized by the discovery and development of numerous psychoactive drugs. This era was significantly shaped by serendipitous findings, leading to the creation of major drug classes that transformed the treatment of mental illness escholarship.orgresearchgate.nettandfonline.com.
Origins of Carpipramine Synthesis and Development
This compound's journey began with its synthesis and development by the French pharmaceutical company Rhône-Poulenc patsnap.com. The foundational work for its synthesis can be traced to research efforts in the mid-1960s, with specific preparations detailed in patents and scientific literature, including contributions from M. Nakanishi and T. Munakata wikimedia.org. The broader context of tricyclic compound development, which included drugs like imipramine (B1671792) (initially explored as an antipsychotic before its antidepressant properties were recognized), provided a fertile ground for exploring novel psychoactive agents psychologytoday.comnih.govsop.org.twnerdfighteria.info. The Journal of Medicinal Chemistry, a key publication in the field, was established in 1959, underscoring the burgeoning scientific interest in drug discovery during this period wikipedia.org.
Context within the Evolution of Psychotropic Agents
This compound emerged during a period of rapid advancement in psychotropic drug development. The 1950s saw the serendipitous discovery of the first antipsychotics, such as chlorpromazine (B137089), which revolutionized psychiatric treatment by offering an alternative to earlier, more invasive methods like lobotomy escholarship.orgwikipedia.orgdrugdiscoverynews.comnih.govpreskorn.comsop.org.twnih.gov. Following the success of these "typical" antipsychotics, research efforts led to the development of second-generation or "atypical" antipsychotics, with clozapine (B1669256) being a notable early example in the 1970s wikipedia.orgnih.govneura.edu.au. This compound is recognized as a second-generation antipsychotic, contributing to the expanding therapeutic armamentarium for conditions like schizophrenia neura.edu.au. Its classification among psychotropic agents has been a subject of scientific inquiry, with studies suggesting an intermediate position, indicating its unique pharmacological profile that did not always neatly align with established categories nih.govresearchgate.net.
Serendipitous Discoveries in Antipsychotic Drug Development
The discovery of many foundational psychotropic drugs, including early antipsychotics, was heavily influenced by chance and unexpected observations escholarship.orgresearchgate.nettandfonline.comsop.org.twnerdfighteria.infonih.govnih.govnih.govactaspsiquiatria.esyoutube.com. Chlorpromazine, for instance, was initially developed as an anesthetic agent, and its potent calming effects on psychiatric patients were discovered serendipitously escholarship.orgnerdfighteria.infowikipedia.orgdrugdiscoverynews.compreskorn.comsop.org.twnih.govyoutube.com. This pattern of accidental discovery, followed by sagacious recognition of therapeutic potential, was a hallmark of psychopharmacology's early decades. While specific details of this compound's discovery are not always explicitly framed as purely serendipitous, its development occurred within an era where such discoveries were instrumental in advancing the field. The broader context of tricyclic development, where imipramine's antidepressant effects were uncovered during research for antipsychotics, exemplifies this trend psychologytoday.comnih.govsop.org.twnerdfighteria.info.
Contemporary Research Significance and Scope
In contemporary research, this compound is recognized for its role as an antipsychotic medication, particularly valued for its sedative and tranquilizing properties patsnap.com. It is considered effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating key neurotransmitter systems, notably dopamine (B1211576) D2 and serotonin (B10506) receptors patsnap.compatsnap.comneura.edu.au. Research has also explored its potential in treating anxiety disorders and depressive states, especially those resistant to other treatments patsnap.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPJLRSCSQHPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7075-03-8 (di-hydrochloride) | |
| Record name | Carpipramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40208149 | |
| Record name | Carpipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5942-95-0 | |
| Record name | Carpipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5942-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpipramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carpipramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CARPIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AFK6F91EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Structure and Synthetic Methodologies of Carpipramine
Structural Classification within Medicinal Chemistry
Carpipramine is fundamentally classified within the dibenzoazepine family of compounds wikipedia.orgnih.govnih.govgoogle.comsemanticscholar.orgnih.gov. More specifically, it is identified as an iminodibenzyl (B195756) derivative, a structural subclass characterized by a specific arrangement of fused rings nih.govnih.gov. The core of its molecular architecture features a 10,11-dihydro-5H-dibenz[b,f]azepine ring system nih.govresearchgate.net. This structural foundation firmly places this compound within the broader category of tricyclic antipsychotics wikipedia.orgpatsnap.compatsnap.com.
As a dibenzoazepine derivative, this compound shares a common structural backbone with a range of psychoactive compounds. Its classification within the iminodibenzyl group signifies a particular arrangement of the fused ring system that is critical to its pharmacological activity nih.govnih.gov. The presence of this dibenzoazepine core is a defining characteristic that links it to other compounds within this chemical family.
This compound exhibits significant structural similarities to tricyclic antidepressants, most notably imipramine (B1671792) wikipedia.orgnih.govsemanticscholar.orggoogle.com. Its chemical synthesis is described as a combination of elements found in tricyclic antidepressants and the characteristic side chains of butyrophenones nih.gov. This structural relationship places this compound within a pharmacophore family that includes other dibenzoazepine derivatives such as clomipramine (B1669221), desipramine, and imipramine, underscoring its position in the development of psychoactive medications google.comgoogle.com.
Pathways for Chemical Synthesis
While comprehensive, step-by-step synthetic routes for this compound are not exhaustively detailed in available literature, a convergent synthesis approach has been documented. This method involves the reaction of N-benzyl-4-piperidone with potassium cyanide and piperidine (B6355638) hydrochloride, which yields the corresponding α-aminonitrile intermediate theswissbay.ch. The development of iminodibenzyl derivatives, including this compound and its analogue Clocapramine (B1669190), has historically involved laboratory preparations aimed at creating psychotropic drugs ebi.ac.uk. General synthetic strategies employed for related compounds, such as those utilizing phase transfer catalysis (PTC) for long-chain arylpiperazines, highlight the chemical methodologies applicable in this area mdpi.com.
Derivatization Strategies and Analogue Development
This compound has served as a foundational compound for the development of related analogues, primarily through structural modifications.
Clocapramine is recognized as a chlorinated derivative of this compound, often referred to as 3-chlorothis compound ncats.ioncats.iowikipedia.org. It belongs to the iminostilbene (B142622) and iminodibenzyl classes and was introduced in Japan in 1974 for the treatment of schizophrenia nih.govnih.govwikipedia.org. Pharmacologically, Clocapramine functions as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, and also exhibits affinity for D3, D4, α1-adrenergic, and α2-adrenergic receptors nih.govncats.ioncats.iowikipedia.org. Its greater affinity for the 5-HT2A receptor compared to the D2 receptor is a key characteristic contributing to its classification as an atypical antipsychotic wikipedia.org. Clocapramine was developed as a successor to this compound, building upon its established therapeutic profile karger.com.
Mosapramine (B1676756) is another significant derivative within the iminodibenzyl class, closely related to this compound and Clocapramine nih.govebi.ac.uk. It is classified as an atypical antipsychotic and is utilized in Japan for the management of schizophrenia wikipedia.org. Mosapramine is characterized as a potent dopamine antagonist with high affinity for D2, D3, and D4 receptors, alongside a moderate affinity for 5-HT2 receptors wikipedia.org. Comparative studies have explored its pharmacological properties in relation to this compound and Clocapramine, noting its inhibitory effects on apomorphine-induced hyperactivity and hypothermia ebi.ac.uk. Mosapramine has also been employed as a comparator agent in clinical trials for other antipsychotic medications in Japan nih.gov.
Other Structural Analogues
The development of therapeutic agents often involves the synthesis and evaluation of structural analogues to optimize efficacy, reduce side effects, or explore new pharmacological activities. This compound itself is structurally related to other tricyclic compounds, such as imipramine, and also shares some structural features with butyrophenones like haloperidol, suggesting a broad chemical space for related compounds. wikipedia.org
One notable structural analogue of this compound is Clocapramine (also known as 3-chlorothis compound). Clocapramine differs from this compound by the addition of a chlorine atom at the 3-position of the dibenzo[b,f]azepine ring system. wikipedia.org This modification influences its pharmacological profile, and Clocapramine has also been utilized as an atypical antipsychotic, particularly in Japan, for schizophrenia and as an adjunct in treating anxiety and panic disorders. wikipedia.org
Other related compounds that share structural similarities or are part of the broader chemical exploration around this class include:
Mosapramine : Another compound within the dibenzo[b,f]azepine class, often studied alongside this compound and clocapramine. wikipedia.orgwikipedia.org
Penfluridol : While classified as a typical antipsychotic, it belongs to a related chemical family, indicating common synthetic strategies or structural motifs in psychotropic drug development. wikipedia.orgwikipedia.org
Loxapine : An atypical antipsychotic of the dibenzo-oxepino pyrrole (B145914) class, also featuring a tricyclic core structure. wikipedia.org
Clotiapine : Another dibenzodiazepine derivative, belonging to the atypical antipsychotic class. wikipedia.org
Compound Data Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number | Notes |
| This compound | C28H38N4O | 446.64 | 5942-95-0 | Atypical antipsychotic, used for schizophrenia and anxiety. |
| Clocapramine | C28H37ClN4O | 481.08 | 47739-98-0 | 3-chlorothis compound; atypical antipsychotic. |
| Mosapramine | Not specified | Not specified | Not specified | Related dibenzo[b,f]azepine compound. |
| Loxapine | C18H18ClN3O | 327.81 | 19794-93-5 | Dibenzo-oxepino pyrrole class atypical antipsychotic. |
| Clotiapine | C18H18ClN3O | 327.81 | 20566-96-7 | Dibenzodiazepine derivative, atypical antipsychotic. |
| Imipramine | C19H24N2 | 280.41 | 113-52-0 | Tricyclic antidepressant, structurally related to this compound. |
| Haloperidol | C21H23ClFNO2 | 375.86 | 52-86-8 | Butyrophenone (B1668137) antipsychotic, structurally related to this compound. |
This compound is a chemical compound belonging to the dibenzooxazepine class, recognized for its use as an atypical antipsychotic. Its molecular formula is C28H38N4O, with a molecular weight of approximately 446.6 g/mol . The compound's systematic IUPAC name is 1-[3-(5,6-dihydrobenzo[b] nih.govbenzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide. nih.gov Clinically, this compound has been employed in the treatment of schizophrenia and anxiety disorders, and it is also associated with hypnotic effects. wikipedia.org
The core structure of this compound features a tricyclic dibenzo[b,f]azepine nucleus. This central ring system is connected via a propyl linker to a piperidine-piperidine-carboxamide moiety. nih.govwikipedia.org This structural architecture places this compound within the broader category of psychotropic drugs that often incorporate tricyclic frameworks. wikipedia.org
While specific, detailed synthetic routes for this compound are typically found in patent literature or specialized chemical synthesis journals, the general approach to creating such complex molecules involves a series of organic reactions. These often include the construction of the characteristic tricyclic ring system, followed by the strategic attachment of the propyl side chain and the terminal piperidine-carboxamide group. Common synthetic transformations in the development of related compounds can involve acylation, alkylation, and condensation reactions. theswissbay.chmpdkrc.edu.inresearch-solution.com
Other Structural Analogues
The exploration of structural analogues is a fundamental aspect of medicinal chemistry, aimed at refining pharmacological properties, enhancing efficacy, or mitigating adverse effects. This compound shares structural relationships with established tricyclic compounds like imipramine and exhibits certain similarities to butyrophenone antipsychotics such as haloperidol, indicating a rich chemical space for related derivatives. wikipedia.org
A prominent structural analogue of this compound is Clocapramine , also identified as 3-chlorothis compound. This compound is distinguished from this compound by the presence of a chlorine atom substituted at the 3-position of the dibenzo[b,f]azepine ring system. wikipedia.org This structural modification results in altered pharmacological characteristics, and Clocapramine has also been utilized as an atypical antipsychotic, particularly in Japan, for managing schizophrenia and as an adjunctive therapy for anxiety and panic disorders. wikipedia.org
Other compounds that exhibit structural similarities or are part of the broader chemical exploration within this therapeutic class include:
Mosapramine : Another agent within the dibenzo[b,f]azepine family, frequently studied in conjunction with this compound and Clocapramine. wikipedia.orgwikipedia.org
Loxapine : An atypical antipsychotic characterized by a dibenzo-oxepino pyrrole structure, also featuring a tricyclic core. wikipedia.org
Clotiapine : A dibenzodiazepine derivative also classified as an atypical antipsychotic. wikipedia.org
Imipramine : A tricyclic antidepressant that shares structural kinship with this compound. wikipedia.org
Haloperidol : A butyrophenone antipsychotic, which, despite belonging to a different chemical class, shares some structural relevance in the context of psychotropic drug development. wikipedia.org
Pharmacological Classification and Categorization
Primary Pharmacological Classifications
Carpipramine is recognized within the field of psychopharmacology through several primary classifications, reflecting its mechanism of action and structural characteristics.
Atypical Antipsychotic Classification
This compound is broadly categorized as an atypical antipsychotic, also known as a second-generation antipsychotic (SGA) wikipedia.orgncats.ioneura.edu.audovepress.comresearchgate.netnih.govscispace.comresearchgate.net. This classification is based on its pharmacological properties, notably its antagonistic effects on both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors patsnap.comdovepress.comscispace.comresearchgate.netpatsnap.com. Second-generation antipsychotics are generally understood to be effective for the positive symptoms of schizophrenia, such as hallucinations and delusions, and some evidence suggests they may also be beneficial for negative symptoms, although this is less consistently established neura.edu.au. Furthermore, atypical antipsychotics are often associated with a lower incidence of extra-pyramidal side effects compared to their first-generation counterparts, a characteristic linked to their dopamine receptor antagonist action neura.edu.au. Research evaluating the "atypical index," a measure derived from Fos-like immunoreactivity patterns in the rat brain, places this compound in a moderate category for atypical properties, alongside other established atypical agents nih.gov.
Tricyclic Antipsychotic Designation
Concurrently, this compound is also identified as a tricyclic antipsychotic patsnap.comwikipedia.orgpatsnap.comiiab.me. This designation stems from its chemical structure, which features a distinct three-ring system, a characteristic shared with tricyclic antidepressants like imipramine (B1671792) wikipedia.org. This structural foundation enables this compound to interact with a broad spectrum of neurotransmitter systems in the brain patsnap.com. Its mechanism of action involves antagonism at dopamine D2, serotonin 5-HT2, and histamine (B1213489) H1 receptors, contributing to its antipsychotic effects patsnap.compatsnap.com. The compound has also been described as an intermediate compound between two therapeutic classes, possessing neuroleptic qualities with some resemblance to antidepressants due to its psychoanaleptic effects nih.gov.
Secondary Pharmacological Properties
Beyond its primary classifications, this compound exhibits additional pharmacological properties that contribute to its therapeutic profile.
Anxiolytic Profiles
This compound demonstrates anxiolytic properties, suggesting its utility in managing anxiety-related conditions patsnap.comwikipedia.orgncats.ioiiab.me. Its antagonistic effects on serotonin 5-HT2 receptors are understood to play a role in these anxiolytic effects, contributing to mood stabilization and the reduction of anxiety symptoms patsnap.compatsnap.com.
Hypnotic Characteristics
The compound also possesses hypnotic characteristics wikipedia.orgncats.ioiiab.me. The blockade of histamine H1 receptors by this compound contributes to its sedative and calming effects, which can be advantageous for patients experiencing agitation or insomnia patsnap.compatsnap.com.
Comparative Pharmacological Categorization
When compared to other antipsychotic agents, this compound's position is nuanced. Meta-analyses have explored its efficacy and safety in relation to both first-generation antipsychotics (FGAs) and other second-generation antipsychotics (SGAs) dovepress.comnih.govscispace.comresearchgate.net. Some evidence suggests that, despite its classification as an SGA, this compound's pharmacological profile and outcomes in terms of efficacy and safety were similar to those of FGAs in certain comparative studies neura.edu.audovepress.comnih.govscispace.comresearchgate.net. Specifically, moderate quality evidence indicates no significant differences in discontinuation or response rates when comparing this compound to FGAs such as clofluperol, oxypertine, penfluridol, or pimozide (B1677891) neura.edu.au.
Molecular and Cellular Mechanisms of Action
Neurotransmitter Receptor Binding Profiles and Affinities
Carpipramine's mechanism of action is primarily mediated by its interactions with key neurotransmitter receptors, particularly within the dopamine (B1211576) and serotonin (B10506) systems.
Dopamine Receptor Antagonism
This compound engages with dopamine receptors, playing a role in modulating dopaminergic neurotransmission.
The primary mechanism of this compound involves its action on dopamine receptors, specifically the D2 subtype patsnap.compatsnap.com. This compound functions as an antagonist at these D2 receptors patsnap.compatsnap.com. This blockade of dopamine D2 receptors is understood to reduce the effects of dopamine, a neurotransmitter significantly involved in mood regulation and the manifestation of psychotic symptoms. By mitigating the overactivity in dopamine pathways, this compound contributes to managing conditions associated with such imbalances patsnap.com.
Information regarding this compound's specific interaction with dopamine D3 receptors, including any preferential binding or functional activity, was not found in the provided search results.
Serotonin Receptor Modulation
This compound also modulates the activity of serotonin receptors, contributing to its broader pharmacological effects.
This compound exhibits affinity for serotonin receptors, notably the 5-HT2A and 5-HT2C subtypes, where it acts as an antagonist patsnap.compatsnap.com. This antagonism of 5-HT2 receptors is considered significant for its therapeutic profile, as it helps to balance serotonin levels within the brain. Such modulation is crucial for mood stabilization and may contribute to the reduction of anxiety and depressive symptoms often observed in psychiatric disorders patsnap.com.
No specific information detailing this compound's interaction with serotonin 5-HT1A receptors, including its functional activity or binding affinities, was identified in the available search results.
Data Tables and Detailed Research Findings
The provided search results offer qualitative descriptions of this compound's receptor interactions, indicating its antagonistic effects at dopamine D2, serotonin 5-HT2A, and serotonin 5-HT2C receptors patsnap.compatsnap.com. However, specific quantitative data such as Ki (inhibitory constant) values for this compound at these receptor subtypes were not found. Consequently, a data table summarizing detailed receptor binding affinities cannot be generated based on the available information. Furthermore, research findings specifically detailing this compound's interaction with dopamine D3 and serotonin 5-HT1A receptors were not identified.
Compound List:
this compound
Neurotransmitter Metabolism and Dynamics Modulation
Dopamine Metabolite Accumulation (HVA, DOPAC)
Studies investigating the pharmacodynamic properties of this compound have revealed its significant effect on dopamine metabolism. Specifically, this compound has been shown to accelerate the accumulation of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in specific brain regions of rats. These metabolites are primary end-products of dopamine degradation, and their increased accumulation typically reflects an enhanced turnover or release of dopamine within the neuronal system. This finding suggests that this compound influences dopaminergic neurotransmission by modulating the metabolic pathways of dopamine.
Norepinephrine (B1679862) Metabolite Accumulation (MHPG)
In addition to its effects on dopamine, this compound also impacts the metabolism of norepinephrine. Research conducted in mouse models demonstrates that this compound accelerates the accumulation of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine in the brain. The acceleration of MHPG accumulation indicates an increased turnover rate of norepinephrine, similar to the observed effects on dopamine metabolites. This suggests a broader influence of this compound on catecholamine systems, impacting both dopaminergic and noradrenergic neurotransmission.
Serotonin Level Modulation
This compound's mechanism of action also involves modulation of serotonin (5-HT) pathways. The compound exhibits affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, acting as an antagonist at these sites. By antagonizing these specific serotonin receptors, this compound is thought to contribute to the balancing of serotonin levels within the brain. This action is considered crucial for its therapeutic efficacy in managing psychiatric conditions, as it influences mood regulation and other cognitive functions modulated by the serotonergic system.
Research Findings on Metabolite Accumulation
The following table summarizes key findings regarding this compound's effect on dopamine and norepinephrine metabolite accumulation in preclinical studies.
| Metabolite | Effect | Species | Brain Region |
| Homovanillic Acid (HVA) | Accelerated Accumulation | Rat | Striatum, Nucleus Accumbens |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Accelerated Accumulation | Rat | Striatum, Nucleus Accumbens |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Accelerated Accumulation | Mouse | Brain (general) |
Mentioned Compounds
this compound
Dopamine (DA)
Homovanillic Acid (HVA)
3,4-Dihydroxyphenylacetic Acid (DOPAC)
Norepinephrine (NE)
3-Methoxy-4-hydroxyphenylglycol (MHPG)
Serotonin (5-HT)
Clocapramine
Y-516
Apomorphine
3,4-Dihydroxyphenylalanine (DOPA)
WB 4101
Clonidine
ADTN
Prazinil (Trade Name)
Defekton (Trade Name)
Preclinical Pharmacodynamics and Behavioral Models
In Vitro Pharmacological Characterization
The in vitro properties of carpipramine have been primarily defined by its binding affinity to various neurotransmitter receptors, which is a key determinant of its pharmacological profile.
Receptor Occupancy Studies in Animal Brain Tissues
Receptor binding assays using animal brain tissues have been instrumental in elucidating the primary targets of this compound. These studies have shown that this compound is an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors. chemicalbook.compatsnap.com As a member of the iminodibenzyl (B195756) group of antipsychotics, this compound and its analogs have demonstrated a high affinity for dopamine receptors in the rat striatum. ebi.ac.uk
Table 1: In Vitro Receptor Binding Profile of this compound Specific Ki or IC50 values from receptor occupancy studies in animal brain tissues are not available in the consulted literature. The table reflects the qualitative receptor affinities reported.
| Receptor Family | Specific Receptor | Tissue Source | Reported Affinity |
| Dopamine | D2 | Rat Striatum | High |
| Serotonin | 5-HT2 | - | Antagonist |
| Adrenergic | α1 | - | Antagonist |
| Adrenergic | α2 | Rat Cerebral Cortex | High |
| Histamine (B1213489) | H1 | - | Antagonist |
| Cholinergic | Muscarinic | - | Antagonist |
Cellular Assay Responses
Cellular assays, such as those measuring second messenger systems like cyclic AMP (cAMP) or intracellular calcium mobilization, are critical for determining the functional consequences of a drug binding to its receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist). nih.govnih.gov These functional assays provide deeper insight into the molecular mechanisms of action.
Despite the importance of such assays, specific data from cellular functional studies examining the effect of this compound on downstream signaling pathways (e.g., cAMP, GTPγS binding, or calcium flux) are not detailed in the available scientific literature. Therefore, its precise functional activity at each of its target receptors beyond simple antagonism has not been fully characterized in these preclinical models.
In Vivo Behavioral Studies in Animal Models
The antipsychotic-like potential of this compound has been evaluated in several established rodent models that are predictive of clinical efficacy.
Anxiolytic-like Effects in Animal Models
A variety of animal models are employed to screen for the anxiolytic (anti-anxiety) potential of chemical compounds. These models often rely on observing the natural exploratory behaviors of rodents and their aversion to novel, open, or brightly lit spaces. nih.govijbcp.com Common tests include the elevated plus-maze, the light-dark box, and conflict tests like the Vogel water-lick test. jddtonline.infoscielo.br In these paradigms, anxiolytic compounds typically increase exploration of the aversive zones (e.g., the open arms of a plus-maze) or increase the rate of behaviors suppressed by punishment. nih.govjddtonline.info
This compound has demonstrated anxiolytic-like effects in preclinical studies. Its pharmacological profile, which includes potent serotonin reuptake inhibition alongside its receptor antagonist activities, is thought to contribute to these effects. scribd.com The disinhibition of natural exploratory tendencies in a novel environment is a hallmark of anxiolytic drug action in mice. nih.gov For instance, anxiolytics like benzodiazepines are known to increase exploration in hole-board tests and light-dark transition models, providing a basis for evaluating compounds like this compound. nih.gov
Desinhibitory and Psychoanaleptic Effects in Animal Models
In preclinical pharmacology, desinhibitory (or disinhibitory) effects refer to a state where an animal's natural hesitation or suppression of a behavior is reduced. This is often observed as increased exploratory activity in novel or potentially threatening environments. nih.gov This effect is closely related to anxiolysis, as anxiolytic drugs can produce a disinhibition of behaviors that are normally suppressed by fear or anxiety. nih.govscielo.br Psychoanaleptic effects refer to a general activation or stimulation of psychic function.
While specific studies labeling this compound's effects as "desinhibitory" or "psychoanaleptic" are limited, these characteristics can be inferred from its broader behavioral profile. This compound is noted to possess antidepressant effects. scribd.com Some antidepressant and anxiolytic agents are known to increase locomotor and exploratory behavior in animal models, which can be interpreted as a desinhibitory action. d-nb.info For example, some anxiolytic drugs stimulate animal locomotion in novel environments, suggesting a reduction in anxiety-driven inhibition. d-nb.info
Studies on Psychomotor Tone Deficits
Preclinical evaluation of antipsychotic drugs routinely includes assessments of their potential to induce motor side effects, particularly extrapyramidal symptoms (EPS) that resemble Parkinson's disease. neura.edu.au The catalepsy test in rodents is a primary animal model used to predict this liability. researchgate.net Catalepsy is an abnormal maintenance of posture, and a drug's ability to induce it in rats correlates with its potential to cause Parkinson-like side effects in humans. google.com
Modulation of Neuroplasticity in Pre-clinical Models
Neuroplasticity refers to the ability of the brain to reorganize its structure, function, and connections throughout life. This process involves mechanisms like neurogenesis (the birth of new neurons), synaptogenesis (the formation of synapses), and the modulation of dendritic structures. mdpi.comnih.gov Key molecules that mediate these processes include brain-derived neurotrophic factor (BDNF) and transcription factors like cAMP-response element binding protein (CREB). mdpi.commdpi.com Dysregulation of neuroplasticity and reduced levels of factors like BDNF have been implicated in the pathophysiology of depression. nih.govmdpi.com
Many psychotropic drugs, particularly antidepressants, are believed to exert their therapeutic effects in part by promoting neuroplasticity. mdpi.com Chronic treatment can increase the expression of BDNF and activate signaling cascades that lead to structural and functional changes in brain circuits involved in emotion. mdpi.comnih.gov this compound is structurally related to tricyclic antidepressants and is reported to have antidepressant effects. scribd.com Based on the established mechanisms of other antidepressants, it is plausible that this compound could modulate neuroplasticity by influencing pathways involving BDNF and CREB. However, direct preclinical studies specifically investigating the impact of this compound on markers of neuroplasticity are not widely available in the current literature.
Comparative Preclinical Studies with Other Agents
Comparison with First-Generation Antipsychotics
Comparative studies are essential for contextualizing the pharmacological profile of an antipsychotic. This compound, though classified as a second-generation antipsychotic (SGA), has been compared to first-generation antipsychotics (FGAs) in multiple clinical trials. researchgate.netdovepress.com FGAs primarily act by blocking dopamine D2 receptors and are effective for positive symptoms but carry a high risk of motor side effects. neura.edu.au SGAs generally have a broader receptor profile, often including serotonin 5-HT2A antagonism, which is thought to mitigate some of these side effects. wikipedia.org
Table 1: Comparative Efficacy and Safety of this compound vs. First-Generation Antipsychotics (FGAs) Data synthesized from a meta-analysis by Kishi et al. (2014). researchgate.netdovepress.com
| Outcome Measure | Comparison | Result | Citation |
| Efficacy | |||
| Response Rate | This compound vs. Pooled FGAs | No Significant Difference | researchgate.netdovepress.com |
| Discontinuation Rate (All Causes) | This compound vs. Pooled FGAs | No Significant Difference | researchgate.netdovepress.com |
| Safety/Tolerability | |||
| Extrapyramidal Symptoms (EPS) | This compound vs. Pooled FGAs | No Significant Difference | researchgate.netdovepress.com |
| Fatigue | This compound vs. Oxypertine | This compound associated with less fatigue | dovepress.com |
| Pooled FGAs in the meta-analysis included clofluperol, oxypertine, penfluridol, and pimozide (B1677891). |
Comparison with Second-Generation Antipsychotics
This compound is an iminodibenzyl compound classified as a second-generation (atypical) antipsychotic (SGA). dovepress.comresearchgate.netmedlink.com Its fundamental mechanism involves the antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors, a hallmark of second-generation agents. patsnap.commentalhealthjournal.org This dual action on dopamine and serotonin systems is considered central to its therapeutic effects. patsnap.com Additionally, this compound demonstrates antihistaminic and anticholinergic properties through its interaction with H1 and muscarinic receptors, respectively. patsnap.com
Despite its classification as an SGA, meta-analytic research suggests that the pharmacological profile of this compound shows similarities to those of first-generation antipsychotics (FGAs). dovepress.comresearchgate.net A systematic review found no significant differences in efficacy or safety outcomes when comparing this compound to a pool of FGAs, which included clofluperol, oxypertine, penfluridol, and pimozide. dovepress.com
The receptor binding profile of this compound shows affinity for various dopamine, serotonin, and adrenergic receptors. Its primary action is on the D2 subtype. patsnap.com When compared to other SGAs, there are notable differences in receptor affinity profiles. For instance, the D2/5-HT2 receptor occupancy ratio, a metric sometimes used to distinguish atypical from typical antipsychotics, has been shown to be lower for this compound's analogues than for an agent like clozapine (B1669256), suggesting a profile that can be closer to some FGAs. dovepress.comresearchgate.net Preclinical studies in animal models indicated that this compound also possesses some imipramine-like (antidepressant) activity, a characteristic not observed in its chlorinated derivative, clocapramine (B1669190). nih.govkarger.com
Table 1: Comparative Receptor Binding Affinities (pKi) of this compound and Select Second-Generation Antipsychotics Higher pKi value indicates higher binding affinity.
| Receptor | This compound | Clozapine (Ki, nM) | Olanzapine (Ki, nM) |
|---|---|---|---|
| Dopamine D2 | 8.04 probes-drugs.org | 160 drugbank.com | 11-31 nih.gov |
| Dopamine D1 | 7.03 probes-drugs.org | 270 drugbank.com | 11-31 nih.gov |
| Dopamine D3 | 7.68 probes-drugs.org | 555 drugbank.com | 11-31 nih.gov |
| Dopamine D4 | N/A | 24 drugbank.com | 11-31 nih.gov |
| Serotonin 5-HT1A | 5.55 probes-drugs.org | 120 drugbank.com | N/A |
| Serotonin 5-HT2A | N/A | 5.4 drugbank.com | 4 nih.gov |
| Serotonin 5-HT2C | N/A | 9.4 drugbank.com | 11 nih.gov |
| Histamine H1 | N/A | 1.1 drugbank.com | 7 nih.gov |
| Adrenergic α1 | N/A | 1.6 (α1A) drugbank.com | 19 nih.gov |
| Muscarinic M1 | 4.66 (CHRM1) probes-drugs.org | 6.2 drugbank.com | 73 (M1-5) nih.gov |
Comparative Receptor Occupancy and Behavioral Profiles of Analogues
The preclinical profiles of this compound's analogues, primarily clocapramine and mosapramine (B1676756), provide further insight into the structure-activity relationships of iminodibenzyl antipsychotics. These analogues, while structurally related to this compound, exhibit distinct pharmacodynamic properties. dovepress.comresearchgate.net
Clocapramine , also known as 3-chlorothis compound, is a chlorinated derivative of this compound. ncats.iowikipedia.org Pharmacological and biochemical studies reveal that clocapramine possesses more potent antidopaminergic activity than its parent compound, this compound. nih.govkarger.com Unlike this compound, clocapramine does not exhibit an imipramine-like action, suggesting a more focused antipsychotic profile without the partial antidepressant component. nih.govkarger.com Its mechanism involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, with a reported greater affinity for the 5-HT2A receptor than the D2 receptor. wikipedia.org It also interacts with α1- and α2-adrenergic receptors and has an affinity for the SIGMAR1 receptor. wikipedia.org An in vivo study in rats that evaluated receptor occupancy found that clocapramine was potent in occupying both striatal D2 receptors and frontal 5-HT2 receptors. dovepress.comresearchgate.net However, its D2/5-HT2 occupancy ratio was found to be 3, a value closer to that of FGAs like chlorpromazine (B137089) (4.6) than the archetypal SGA clozapine (49). dovepress.comresearchgate.net
Mosapramine is another iminodibenzyl analogue used as a comparator in clinical trials in Japan. researchgate.netwikipedia.org It is characterized as a potent dopamine antagonist with high affinity for D2, D3, and D4 receptors, and moderate affinity for 5-HT2 receptors. wikipedia.org Similar to clocapramine, in vivo studies confirmed that mosapramine potently occupies both D2 and 5-HT2 receptors in the rat brain. dovepress.comresearchgate.net Its D2/5-HT2 occupancy ratio was 7.4. dovepress.comresearchgate.net Despite being classified as an SGA, a meta-analysis found that mosapramine was associated with a greater incidence of extrapyramidal symptoms and hyperprolactinemia when compared with other pooled SGAs. dovepress.comresearchgate.net
Table 2: Preclinical Pharmacodynamic Profiles of this compound Analogues
| Compound | Key Pharmacodynamic Characteristics | Source |
|---|---|---|
| Clocapramine | Antagonist at D2, 5-HT2A, α1-adrenergic, and α2-adrenergic receptors. Greater affinity for 5-HT2A than D2. More potent antidopaminergic activity than this compound. Lacks imipramine-like action. D2/5-HT2 occupancy ratio of 3. | dovepress.comresearchgate.netnih.govkarger.comwikipedia.org |
| Mosapramine | Potent antagonist at D2, D3, and D4 receptors. Moderate affinity for 5-HT2 receptors. D2/5-HT2 occupancy ratio of 7.4. Associated with a higher risk of extrapyramidal symptoms in clinical comparisons. | dovepress.comresearchgate.netwikipedia.org |
Preclinical Pharmacokinetics and Metabolism Non Human Focus
Absorption and Distribution Studies in Animal Models
Available research indicates that Carpipramine is administered orally nih.gov. While general pharmacological principles suggest that orally administered drugs are absorbed into the systemic circulation and subsequently distributed to various tissues, specific quantitative data detailing the extent of this compound's absorption (e.g., bioavailability percentages) or its distribution patterns within animal models are not extensively documented in the reviewed literature.
Data Table for Absorption and Distribution: Currently, no quantitative data specific to this compound's absorption and distribution in animal models is available from the reviewed sources to populate a data table.
Metabolic Pathways in Animal Systems
The metabolism of this compound in animal systems involves multiple biotransformation pathways, leading to the formation of a range of metabolites. Studies have shown that following oral administration, this compound undergoes metabolism in species such as rats, rabbits, and dogs nih.gov.
A comprehensive analysis identified approximately 20 to 25 metabolites, of which 16 have been isolated and characterized. These metabolites include various conjugates detected in urine samples nih.gov. The primary metabolic routes identified in these preclinical species are:
Hydroxylation of the iminodibenzyl (B195756) ring, yielding phenolic or alcoholic derivatives without affecting the side-chain.
Hydroxylation occurring on the terminal piperidine (B6355638) moiety of the 2-piperidinol (B1352357) side-chain.
Processes involving cyclization and dehydrogenation of the 2-piperidinol group nih.gov.
While it is understood that this compound metabolism primarily occurs in the liver and involves the cytochrome P450 (CYP) enzyme system patsnap.com, the specific CYP isoforms responsible for its biotransformation in animal models have not been explicitly identified in the available literature. Therefore, the involvement of specific enzymes such as CYP3A4 or CYP2D6 in the metabolism of this compound in preclinical species cannot be confirmed based on the current search results.
Data Table for Cytochrome P450 Enzyme Involvement: Specific cytochrome P450 enzymes involved in this compound metabolism in animal models have not been identified in the reviewed literature.
Data Table for Active Metabolites: Information regarding the identification of active metabolites of this compound and their pharmacological profiles in animal models is not available in the reviewed literature.
Elimination Characteristics in Animal Models
This compound and its metabolites are eliminated from the body through both urinary and fecal excretion in preclinical animal models, including rats, rabbits, and dogs, as well as in humans nih.gov. The research indicates that a significant portion of the metabolites are excreted as conjugates in the urine nih.gov. However, specific quantitative data pertaining to elimination half-lives, clearance rates, or the precise percentage of the parent drug and its metabolites excreted via each route in different animal species are not detailed in the provided search results.
Data Table for Elimination Characteristics: Quantitative data on elimination characteristics, such as half-life, clearance, or excretion percentages for this compound in animal models, are not available in the reviewed sources.
Advanced Analytical Methodologies for Carpipramine Research
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating complex mixtures. In the context of Carpipramine research, it is essential for isolating the compound from biological fluids, pharmaceutical formulations, and degradation studies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals like this compound due to its high resolution, accuracy, and efficiency. preprints.org The method separates components in a mixture based on their differential affinities for a stationary phase (packed in a column) and a liquid mobile phase. preprints.org For tricyclic antidepressants, a class of compounds to which this compound is structurally related, reversed-phase HPLC with ultraviolet (UV) detection is a common approach. nih.gov In this method, a nonpolar stationary phase is used with a more polar mobile phase. The separation can be optimized by adjusting mobile phase composition, pH, and flow rate.
A typical HPLC method for related compounds involves extraction from a biological matrix, such as serum, followed by chromatographic separation. nih.gov Paired-ion chromatography, where an ion-pairing agent is added to the mobile phase, can be used to enhance the retention and resolution of ionic compounds like this compound. nih.gov
Table 1: Example HPLC Parameters for Tricyclic Antidepressant Analysis This table is illustrative of a typical method for related compounds.
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase | nih.gov |
| Mobile Phase | Methanol/acetonitrile/water (41/15/44) with pentanesulfonic acid in phosphate buffer | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Detection Limit | 2-3 µg/L | nih.gov |
Gas Chromatography (GC) was one of the first chromatographic techniques used for the analysis of tricyclic antidepressants. encyclopedia.pubmdpi.com This method is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the column walls. core.ac.uk
For many pharmaceuticals, including related compounds like imipramine (B1671792) and desipramine, derivatization may be required to increase their volatility and thermal stability for GC analysis. mdpi.comnih.gov GC is often coupled with various detectors, such as a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like this compound, or a Mass Spectrometer (MS) for definitive identification. encyclopedia.pubnih.gov
Table 2: GC Methodologies for Analyzing Related Antidepressant Compounds
| Compound(s) | Column Type | Carrier Gas | Key Finding | Source |
|---|---|---|---|---|
| Imipramine, Clomipramine (B1669221) | CP-Sil 8 CB | Nitrogen | Method developed for quantification in human body fluid with a limit of quantification (LOQ) of 2.3 ng/mL. | encyclopedia.pub |
| Amitriptyline, Imipramine | DB-5MS | Helium | LLE sample preparation followed by derivatization; recovery values were higher than 89.7%. | encyclopedia.pub |
Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using columns with smaller particle sizes (<2 μm), which allows for faster analysis times and significantly improved resolution and sensitivity. dovepress.com When coupled with Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS), it becomes a powerful tool for identifying unknown compounds, such as metabolites. researchgate.netnih.gov
The UPLC system separates the components of a complex mixture, which are then introduced into the Q-TOF mass spectrometer. nih.gov The Q-TOF instrument provides high-resolution, accurate mass measurements, which allow for the determination of elemental compositions of parent ions and their fragments. researchgate.net This capability is crucial in metabolism studies to propose structures for previously uncharacterized metabolites of this compound in biological samples like plasma and urine. nih.gov The technique is widely applied for metabolite profiling and biomarker discovery in pharmaceutical research. researchgate.netnih.gov
Spectroscopic and Spectrometric Methods
These methods are used to measure the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, functional groups, and mass.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and specific, making it indispensable for the definitive identification and quantification of compounds. researchgate.net When coupled with a chromatographic technique like LC or GC, it provides robust analytical data. researchgate.netresearchgate.net
For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that generates protonated molecules, such as [M+H]+, with minimal fragmentation. massbank.eu In tandem mass spectrometry (MS/MS), a precursor ion (e.g., the protonated this compound molecule) is selected and fragmented through Collision-Induced Dissociation (CID) to produce a characteristic pattern of product ions. massbank.eu This fragmentation pattern provides structural information and allows for highly selective quantification using Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value / Description | Source |
|---|---|---|
| Chemical Formula | C28H38N4O | massbank.eu |
| Exact Mass | 446.304545 | massbank.eu |
| Instrument Type | LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) | massbank.eu |
| Ionization Mode | ESI, Positive | massbank.eumassbank.eu |
| Precursor Ion (m/z) | 447.311822 ([M+H]+) | massbank.eu |
| Fragmentation Mode | CID (Collision-Induced Dissociation) | massbank.eu |
Table 4: Major Fragment Ions of this compound from MS/MS Analysis
| m/z | Relative Intensity | Source |
|---|---|---|
| 98.3 | 999 | massbank.eu |
| 55.3 | 86 | massbank.eu |
| 112.2 | 88 | massbank.eu |
| 70.2 | 44 | massbank.eu |
Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. rjpn.org It is a powerful tool for identifying the functional groups present in a molecule, thereby providing a "molecular fingerprint" that can be used for compound identification. rjpn.org When infrared radiation is passed through a sample, specific frequencies of energy are absorbed, corresponding to the vibrational frequencies of the bonds within the molecule. d-nb.info
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its unique structural features. For instance, the C=O (carbonyl) stretching of the amide group, C-N (carbon-nitrogen) stretching vibrations, and C-H stretching from the aliphatic and aromatic portions of the molecule would all appear at distinct wavenumbers. researchgate.netasianpubs.org This technique is valuable for confirming the identity of this compound and for studying potential interactions between the drug and excipients in pharmaceutical formulations. researchgate.net
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| Amitriptyline |
| This compound |
| Clomipramine |
| Desipramine |
| Imipramine |
Raman Microspectrometry
Raman microspectroscopy is a non-destructive analytical technique that provides detailed chemical and structural information, making it highly valuable in pharmaceutical research. nih.gov It relies on the inelastic scattering of monochromatic light, which reveals the vibrational modes of molecules, generating a unique spectral fingerprint for a given compound. nih.govmdpi.com
In the context of this compound research, Raman microspectroscopy can be employed for:
Polymorph Identification: Identifying and differentiating between various crystalline forms (polymorphs) of this compound, which can have different solubility and bioavailability profiles.
Formulation Analysis: Mapping the distribution of this compound (the active pharmaceutical ingredient, or API) within a tablet or other dosage forms. This ensures uniformity and can help in understanding drug release mechanisms. mdpi.com
Subcellular Analysis: Investigating the interaction of this compound at a subcellular level in vitro. By analyzing the spectral shifts, it is possible to gain insights into how the drug interacts with specific cellular components like lipids and proteins. nih.gov
The technique's ability to analyze samples in aqueous environments with minimal interference makes it particularly suitable for studying biological interactions. mdpi.com
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds. eurekaselect.com The method is based on the principle that molecules with chromophores absorb light in the UV-visible range at specific wavelengths. For many psychotropic drugs, UV spectrophotometry offers a simple, rapid, and cost-effective means of determination in bulk and dosage forms. nih.govrjptonline.org
For this compound, a UV spectrophotometric method would involve dissolving the compound in a suitable solvent, such as a methanol-HCl mixture or a buffered solution, and measuring its absorbance at the wavelength of maximum absorption (λ-max). rjptonline.org The concentration of this compound is then determined by applying the Beer-Lambert law. While specific UV absorption maxima for this compound are not detailed in the immediate literature, analogous tricyclic compounds like amitriptyline exhibit characteristic absorption peaks that allow for their quantification. nih.gov This technique is fundamental for routine quality control assays and dissolution studies.
Spectrophotometric and Spectrofluorimetric Methods
More advanced spectrophotometric and spectrofluorimetric methods offer enhanced sensitivity and selectivity for the determination of drugs like this compound, especially in complex matrices. These methods often involve the formation of a colored or fluorescent complex through a chemical reaction.
A relevant analogue is the analysis of Dothiepin, a structurally related tricyclic antidepressant. nih.gov Validated methods for Dothiepin include:
Spectrophotometry: This method is based on the formation of a binary complex with a reagent like eosin in an acidic buffer. The resulting colored product is measured at its λ-max (e.g., 540 nm). nih.gov
Spectrofluorimetry: This highly sensitive technique can be based on the quenching effect of the drug on the native fluorescence of a reagent, also like eosin. The decrease in fluorescence intensity is measured at a specific emission wavelength after excitation at another, and this change is proportional to the drug's concentration. nih.gov
These methods are characterized by their high sensitivity, allowing for the determination of the drug at very low concentrations. The table below, based on data from an analogous compound (Dothiepin), illustrates the typical performance parameters of such methods. nih.gov
| Parameter | Spectrophotometric Method (Analogous Compound) | Spectrofluorimetric Method (Analogous Compound) |
|---|---|---|
| Linear Range (µg/mL) | 1–10 | 0.3–8 |
| LOD (µg/mL) | 0.18 | 0.11 |
| LOQ (µg/mL) | 0.54 | 0.34 |
| λ-max (nm) | 540 (Absorbance) | 543 (Emission) / 304 (Excitation) |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Data is illustrative and based on methods developed for the analogous compound Dothiepin. nih.gov
Microscopic and Imaging Techniques
Electron Microscopy (SEM/EDS, WDS)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high resolution. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) or Wavelength-Dispersive X-ray Spectroscopy (WDS), it also provides elemental analysis of the sample. nih.govoregonstate.edu
In this compound research, these techniques are valuable for:
Morphological Characterization: SEM can reveal the crystal habit (shape), size, and surface texture of the pure this compound drug substance. This is critical as these properties can influence powder flow, compaction, and dissolution rates during formulation. researchgate.net
Elemental Analysis: EDS and WDS can confirm the elemental composition of this compound and detect the presence of any inorganic impurities or contaminants. nih.gov The analysis would confirm the presence of carbon, nitrogen, and chlorine from the this compound molecule.
Formulation Analysis: In a finished drug product, SEM-EDS can be used to visualize the distribution of this compound particles relative to excipients and to identify any potential interactions or changes in morphology that occur during manufacturing. researchgate.net
Polarized Light Microscopy (PLM)
Polarized Light Microscopy (PLM) is an essential tool in pharmaceutical sciences for the characterization of crystalline materials. nasa.govimprovedpharma.com The technique utilizes polarized light to investigate the optical properties of a sample. Anisotropic materials (most crystals) will be birefringent, meaning they will appear bright against a dark background under crossed polarizers, whereas amorphous materials will appear dark. gantep.edu.tr
The primary applications of PLM in this compound research include:
Crystallinity Assessment: PLM provides a rapid and straightforward method to determine whether a sample of this compound is crystalline or amorphous. improvedpharma.com
Polymorph Differentiation: Different polymorphs of this compound may exhibit distinct optical properties, such as different extinction angles or interference colors, allowing for their differentiation. improvedpharma.com
Quality Control: It can be used to screen for unwanted crystalline changes in a formulation, such as the conversion of an amorphous form to a less soluble crystalline form during storage.
Positron Emission Tomography (PET) in Non-Human Primates (for receptor occupancy)
Positron Emission Tomography (PET) is a powerful molecular imaging technique used to study the in vivo distribution and receptor binding of drugs in the brain. nih.govfrontiersin.org Studies in non-human primates are crucial for preclinical drug development, providing vital information on brain penetration and target engagement.
Key findings from this analogous research demonstrate the capabilities of PET: nih.gov
Brain Penetration: The study showed that the radiolabeled drug readily crossed the blood-brain barrier.
Receptor Binding: Binding was highest in the striatum and thalamus, regions known for high densities of D2 and D3 receptors.
Receptor Occupancy: The binding of [11C]cariprazine was significantly reduced by pretreatment with unlabeled cariprazine and raclopride, confirming that the signal was specific to D3/D2 receptors.
The data from such a study can be summarized as follows:
| Brain Region | Nondisplaceable Binding Potential (BPND) | Receptor Occupancy by Unlabeled Cariprazine | Receptor Occupancy by Raclopride |
|---|---|---|---|
| Striatum | ~1.5 | 80% reduction | 85% reduction |
| Thalamus | ~0.3 | - | - |
Data derived from a PET study on the analogous compound [11C]cariprazine in cynomolgus monkeys. nih.gov
This type of research is invaluable for confirming that a drug reaches its intended target in the brain and for informing clinical dose-finding studies.
Method Validation and Quantitative Analysis
The establishment of reliable and robust analytical methods is fundamental for the quantitative determination of this compound in various matrices, particularly in biological samples for pharmacokinetic and toxicological studies. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing accurate and precise results. Key validation parameters typically include linearity, accuracy, precision, selectivity, and sensitivity, encompassing the limit of detection (LOD) and limit of quantification (LOQ).
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques for the quantitative analysis of this compound. These methods offer the high sensitivity and selectivity required for detecting therapeutic concentrations in complex biological fluids.
One analytical approach utilized this compound as an internal standard in the development of an HPLC-UV method for the simultaneous determination of other antipsychotic drugs. In this context, the method demonstrated linearity for the target analytes over a concentration range of 50–1000 μg/L. wisdomlib.org While this study focused on other compounds, the use of this compound as an internal standard underscores its stable chromatographic behavior, a prerequisite for a reliable quantitative method.
More specific quantitative data for this compound has been reported using advanced techniques such as Direct Probe Ionization Tandem Mass Spectrometry (DPiMS). A rapid screening method employing DPiMS demonstrated a validated calibration range for this compound in human blood. The key performance characteristics of this method are summarized in the table below.
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 100 ng/mL |
| Linearity (R²) | 0.972 |
Data from a rapid and quantifiable screening method for 64 drugs in human blood. shimadzu.comshimadzu.com
This DPiMS method highlights the capability for rapid and direct analysis of this compound in biological samples, offering a significant advantage in high-throughput screening environments such as forensic and clinical toxicology. shimadzu.comshimadzu.com The linearity, as indicated by the coefficient of determination (R²), shows a strong correlation between the instrument response and the concentration of this compound over the specified range. shimadzu.comshimadzu.com
Further detailed research findings focusing exclusively on a comprehensive validation of an analytical method for this compound, including extensive data on intra- and inter-day precision, accuracy, and recovery, are necessary to fully establish the performance characteristics of assays used in its quantitative analysis. Such studies are crucial for ensuring the reliability of data in clinical and research settings.
Theoretical Frameworks and Future Research Directions
Re-evaluation of the Dopamine (B1211576) Hypothesis in Context of Carpipramine Action
The dopamine hypothesis of schizophrenia posits that an imbalance in the dopamine system, particularly hyperactivity in the mesolimbic pathway, underlies the positive symptoms of the disorder nih.govmedworksmedia.comquizlet.comuplearn.co.uk. This compound, like many antipsychotics, exerts its foundational therapeutic effects through antagonism of dopamine D2 receptors patsnap.compatsnap.comnih.gov. This action is believed to mitigate the excessive dopaminergic neurotransmission associated with psychosis patsnap.com. However, the therapeutic efficacy of this compound is also attributed to its interactions with other neurotransmitter systems, notably serotonin (B10506) receptors (5-HT2A and 5-HT2C) and histamine (B1213489) H1 receptors, which contribute to its anxiolytic and sedative properties, respectively patsnap.compatsnap.com. This broader receptor binding profile suggests that a comprehensive understanding of this compound's action requires a view that integrates dopaminergic modulation with the influence of other neurochemical pathways. The re-evaluation of the dopamine hypothesis in light of such multi-target agents like this compound underscores the complexity of schizophrenia's pathophysiology and the need for therapeutic approaches that address a wider spectrum of neurobiological dysregulations quizlet.comuplearn.co.ukpatsnap.com.
Non-Canonical Pathways and Novel Molecular Targets
Emerging research points towards this compound's potential involvement in pathways beyond its primary receptor targets, suggesting a more intricate mechanism of action and opening avenues for novel therapeutic applications nih.govmdpi.com.
While direct evidence specifically detailing this compound's impact on neuroplasticity and neurotrophic factors is still developing, newer generations of antipsychotics, including third-generation agents, are being investigated for their potential to modulate brain-derived neurotrophic factors (BDNFs) and synaptic architecture nih.gov. Antidepressants, which share some neurochemical modulation mechanisms with antipsychotics, are known to activate intracellular signaling pathways that regulate genes involved in neuroplasticity and neurogenesis, such as BDNF mdpi.comnih.gov. Given this compound's tricyclic structure and its effects on monoaminergic systems, it is theoretically plausible that it may also influence these neuroplastic processes, potentially contributing to long-term therapeutic benefits beyond symptom management nih.govmdpi.comnih.gov. Further research is warranted to elucidate this compound's specific role in promoting neuronal survival, synaptic plasticity, and neuroprotection.
There is growing recognition of the role of inflammation in psychiatric disorders, and evidence suggests that many psychiatric medications possess anti-inflammatory properties frontiersin.org. This compound has been noted for its immunomodulatory effects, alongside other related compounds sci-hub.se. Studies on other antipsychotics indicate they can modulate cytokine levels, often reducing pro-inflammatory markers like IL-6 and TNF-α while potentially increasing anti-inflammatory cytokines frontiersin.orgnih.gov. For instance, the related tricyclic antidepressant clomipramine (B1669221) has demonstrated significant anti-inflammatory effects in preclinical models, reducing T-cell proliferation and lymphocyte activation frontiersin.org. These findings suggest that this compound may also exert beneficial effects by modulating neuroinflammatory processes, which are increasingly implicated in the pathophysiology of schizophrenia and other mental health conditions nih.govfrontiersin.orgsochob.clcpn.or.kr.
Epigenetic modifications, particularly those involving histone acetylation regulated by histone deacetylases (HDACs), are critical in controlling gene expression and are implicated in various neurological and psychiatric disorders dovepress.commdpi.comnih.gov. Recent investigations have identified this compound as a compound with significant affinity and specificity for HDAC3, suggesting its potential as an HDAC inhibitor researchgate.net. HDAC inhibition can influence chromatin structure, thereby modulating gene expression patterns that may be dysregulated in disease states. This discovery positions this compound as a potential agent for targeting epigenetic mechanisms, an area of intense research interest for developing novel therapeutic strategies for complex brain disorders dovepress.commdpi.comnih.govresearchgate.net.
The gut-brain axis, a bidirectional communication network influenced by the gut microbiome, profoundly impacts brain function, behavior, and the pathogenesis of neurological and psychiatric disorders nih.govmdpi.comsochob.clnih.govmdpi.com. Gut microbes communicate with the central nervous system through nervous, endocrine, and immune pathways, producing neurotransmitters and modulating inflammatory responses mdpi.comnih.govmdpi.com. While direct research linking this compound to the microbiome-brain axis is limited in the current literature, this represents a theoretical area for future exploration. The known interactions of this compound with neurotransmitter systems could potentially influence this axis, or conversely, alterations in the gut microbiome might affect this compound's efficacy or metabolic profile. Understanding these complex interplays could offer new perspectives for optimizing therapeutic outcomes mdpi.comnih.govmdpi.com.
Rational Drug Design Strategies
Rational drug design (RDD) offers a systematic approach to developing new therapeutic agents by leveraging detailed knowledge of biological targets and molecular mechanisms nih.govlongdom.orgwiley.com. This methodology integrates structural biology, computational modeling, and medicinal chemistry to create molecules with specific interactions at target sites longdom.org. This compound's tricyclic structure, related to other psychotropic agents, has been a subject of structure-activity relationship (SAR) studies, providing insights into how structural modifications influence pharmacological activity popline.orgwikipedia.orgresearchgate.net. The identification of this compound as a potential HDAC3 inhibitor exemplifies how existing drugs can be re-evaluated through structure-based screening for novel therapeutic targets, a key strategy in RDD researchgate.net. Future drug design efforts could focus on optimizing this compound's molecular structure to enhance its affinity for identified targets, improve selectivity, or explore novel targets identified through its known interactions, thereby developing more effective and targeted therapies researchgate.netlongdom.orgwiley.com.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, elucidating how a molecule's chemical structure dictates its biological activity immutoscientific.comwikipedia.orggardp.orgnih.gov. For this compound, SAR analysis aims to identify which structural features are responsible for its affinity and efficacy at various neurotransmitter receptors. While specific published SAR studies detailing this compound's structural modifications and their direct impact on receptor binding are not extensively detailed in the provided search results, the general principle of SAR is crucial for understanding how subtle changes in its tricyclic structure could modulate its interaction with dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), and adrenergic receptors patsnap.compatsnap.comvraylarhcp.com. By systematically altering parts of the this compound molecule and observing the resulting changes in receptor binding affinities (e.g., Ki values) or functional activity, researchers can optimize its pharmacological profile for specific therapeutic targets. This approach is vital for designing novel compounds with improved selectivity and potency.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of drug molecules to their target proteins at an atomic level openaccessjournals.comfrontiersin.orgmdpi.commdpi.comnih.govnih.govnih.govnih.gov. These methods allow researchers to visualize how this compound interacts with its target receptors, identify key binding residues, and understand the stability of these interactions over time frontiersin.orgfrontiersin.orgresearchgate.net.
Table 1: this compound Receptor Binding Affinities (Ki Values)
| Receptor Subtype | Ki Value (nM) | Source |
|---|---|---|
| Dopamine D3 | 0.085 | vraylarhcp.com |
| Dopamine D2L | 0.49 | vraylarhcp.com |
| Dopamine D2S | 0.69 | vraylarhcp.com |
| Serotonin 5-HT2B | 0.58 | vraylarhcp.com |
| Serotonin 5-HT1A | 2.6 | vraylarhcp.com |
| Serotonin 5-HT2A | 18.8 | vraylarhcp.com |
| Histamine H1 | 23.2 | vraylarhcp.com |
| Serotonin 5-HT2C | 134 | vraylarhcp.com |
| α1A-adrenergic | 155 | vraylarhcp.com |
| Cholinergic Muscarinic | >1000 | vraylarhcp.com |
Note: Ki (inhibitory constant) represents the binding strength; a smaller Ki indicates greater affinity. The clinical significance of these in vitro data is not fully established.
Development of Advanced Preclinical Models
Preclinical models are essential for evaluating the efficacy and mechanisms of drugs like this compound before human trials. Advanced models aim to more closely mimic complex aspects of psychiatric disorders.
Models for Cognitive Deficits
Cognitive impairment is a significant challenge in schizophrenia and other psychiatric disorders. Preclinical models are employed to assess the pro-cognitive effects of potential therapeutics. This compound has been investigated in rodent models designed to induce cognitive deficits, often using agents like scopolamine (B1681570) or phencyclidine (PCP).
Studies utilizing scopolamine-induced memory impairment in rats have shown that this compound can significantly improve learning, recognition, and spatial memory across various tasks, including the Novel Object Recognition Test (NORT), T-maze, Y-maze, and passive avoidance tasks mdpi.com. These models assess aspects of recognition memory, working memory, and spatial memory mdpi.comnih.gov. Similarly, in a rodent model using sub-chronic PCP administration, this compound demonstrated dose-dependent improvements in cognitive deficits, specifically in the reversal learning (RL) test, and showed efficacy in novel object recognition (NOR) and social interaction (SI) tests nih.gov. These findings suggest this compound's potential to counteract PCP-induced deficits in cognition and social behavior, which are relevant to schizophrenia symptomatology nih.gov.
Models for Negative Symptoms
Negative symptoms, such as avolition, anhedonia, and blunted affect, are a core component of schizophrenia that significantly impacts functional outcomes and are notoriously difficult to treat mdpi.com. Preclinical models are being developed to specifically target these symptoms.
Rodent models that mimic negative symptoms often involve assessing social interaction, motivation, and reward-based behaviors. For instance, a sub-chronic PCP administration model has been used to evaluate this compound's effects on social interaction (SI) paradigms, where PCP-induced deficits were improved by this compound treatment nih.gov. This aligns with research indicating that this compound has been studied for its ability to attenuate NMDA blockade-induced behavioral changes in animal paradigms relevant to psychosis mdpi.com. While not always specific to negative symptoms, these models, which can include tests for anhedonia and diminished social interaction, are crucial for predicting drug efficacy in this challenging symptom domain psu.edunih.gov.
Potential for Repurposing and Novel Indications (Preclinical Basis)
Beyond its established psychiatric applications, preclinical research is exploring the potential for this compound to be repurposed for other conditions. One notable area of investigation is its potential role as an inhibitor of Histone Deacetylase 3 (HDAC3) frontiersin.orgfrontiersin.orgresearchgate.net.
In silico studies, including molecular docking and molecular dynamics simulations, have identified this compound as a molecule with strong binding affinities to HDAC3 frontiersin.orgfrontiersin.orgresearchgate.net. These studies suggest that this compound can stabilize the structure of HDAC3 and preserve specific interactions within its active site, indicating its potential as an HDAC3 inhibitor frontiersin.orgfrontiersin.org. HDAC3 is implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer frontiersin.orgresearchgate.net. The preclinical evidence supporting this compound's interaction with HDAC3 opens avenues for exploring its efficacy in treating conditions where HDAC3 activity is a therapeutic target, such as certain types of cancer frontiersin.orgresearchgate.net. This repurposing strategy leverages existing knowledge of this compound's pharmacokinetic and safety profiles, potentially accelerating the development of new therapeutic applications.
Compound List:
Q & A
Q. What are the key pharmacological properties of Carpipramine, and how do they inform experimental design in preclinical studies?
this compound, a dibenzazepine derivative, acts as an antipsychotic with a molecular formula of C₂₈H₃₈N₄O. Its mechanism involves dopamine D₂ receptor antagonism and serotonin 5-HT₂A modulation . Preclinical studies should prioritize dose-response assays to establish therapeutic windows, using behavioral models (e.g., apomorphine-induced climbing in rodents) to evaluate antipsychotic efficacy. Pharmacokinetic studies must account for its metabolites (e.g., hydroxylated derivatives) using HPLC or LC-MS for detection .
Q. How do clinical trial designs for this compound address efficacy and safety in schizophrenia?
Double-blind randomized controlled trials (RCTs) comparing this compound to first-generation antipsychotics (FGAs) like pimozide are standard. Primary endpoints include PANSS scores for symptom reduction, while secondary endpoints monitor side effects (e.g., extrapyramidal symptoms, fatigue). A 2014 meta-analysis found this compound had comparable efficacy to FGAs but lower fatigue rates (OR = 0.11 vs. oxypertine) . Trial protocols should adhere to CONSORT guidelines, with stratification for patient subtypes (e.g., paranoid vs. disorganized schizophrenia).
Q. What methodologies are used to assess this compound’s genotoxic potential?
In vitro assays (Ames test, micronucleus assay) and in vivo rodent models are employed to evaluate genotoxicity. This compound’s nitrosation under acidic conditions produces N-nitroso derivatives (2.9% conversion rate), requiring gas chromatography-mass spectrometry (GC-MS) for detection . Researchers should replicate gastric pH conditions to simulate metabolic pathways and quantify mutagenic byproducts.
Advanced Research Questions
Q. How do contradictions in meta-analyses on this compound’s efficacy arise, and how can they be resolved?
Discrepancies stem from heterogeneity in study designs. For example, the Yamagami et al. (single-blind RCT) reported higher efficacy than double-blind trials, likely due to unblinding bias . Advanced methods include:
- Subgroup analysis : Stratify data by study quality (Cochrane Risk of Bias Tool).
- Sensitivity analysis : Exclude lower-quality studies to assess robustness.
- Individual participant data (IPD) meta-analysis : Re-analyze raw data to standardize endpoints.
Q. What gaps exist in long-term safety data for this compound, and how can longitudinal studies address them?
Existing RCTs focus on short-term outcomes (≤12 weeks), lacking data on tardive dyskinesia (TD) and metabolic syndrome. Longitudinal observational studies (≥2 years) should:
Q. How can researchers optimize experimental models to study this compound’s neurochemical interactions?
Advanced approaches include:
- In vivo microdialysis : Measure dopamine/serotonin release in rodent prefrontal cortex post-administration.
- Knockout models : Use D₂ receptor-deficient mice to isolate this compound’s serotonergic effects.
- Computational modeling : Molecular docking simulations to predict binding affinities for off-target receptors .
Q. What methodological challenges arise in quantifying this compound’s active metabolites, and how can they be mitigated?
Challenges include low metabolite concentrations and structural similarity to parent compounds. Solutions:
- Isotope dilution assays : Use deuterated internal standards for LC-MS accuracy.
- Enzymatic hydrolysis : Differentiate conjugated vs. free metabolites in plasma.
- Pharmacokinetic modeling : NONMEM software to estimate metabolite half-lives .
Methodological Recommendations
- For toxicity studies : Combine in silico toxicity prediction tools (e.g., DEREK Nexus) with in vitro assays to prioritize high-risk metabolites .
- For clinical data synthesis : Follow PRISMA guidelines for systematic reviews, with explicit inclusion/exclusion criteria to minimize selection bias .
- For translational research : Use patient-derived organoids to model this compound’s effects on human neuronal networks, bridging preclinical and clinical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
